molecular formula C7H8N4OS B14062184 7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine

7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B14062184
M. Wt: 196.23 g/mol
InChI Key: CUOUUOGXWPOSHD-UHFFFAOYSA-N
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Description

7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine typically involves the annulation of a thiazole ring to a pyrimidine core. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF) to yield 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to produce the desired compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and computational chemistry aids in refining the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which contributes to its anti-inflammatory and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • 7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

Uniqueness

7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine stands out due to its unique combination of a methoxy group and a methylthiazolo ring fused to a pyrimidine core. This structural uniqueness contributes to its diverse pharmacological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

7-methoxy-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

InChI

InChI=1S/C7H8N4OS/c1-3-9-5(12-2)4-6(10-3)13-7(8)11-4/h1-2H3,(H2,8,11)

InChI Key

CUOUUOGXWPOSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=N1)SC(=N2)N)OC

Origin of Product

United States

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